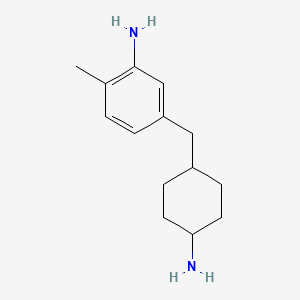
5-((4-Aminocyclohexyl)methyl)-o-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-氨基环己基)甲基)-邻甲苯胺是一种有机化合物,其特征在于环己烷环被氨基甲基取代,而芳香环上有一个甲基
准备方法
合成路线和反应条件
5-((4-氨基环己基)甲基)-邻甲苯胺的合成通常涉及邻甲苯胺与4-氨基环己基甲基氯在碱性条件下的反应。该反应在合适的碱存在下进行,例如氢氧化钠或碳酸钾,以促进亲核取代反应。反应混合物通常被加热至回流,以确保起始原料完全转化为所需产物。
工业生产方法
在工业环境中,5-((4-氨基环己基)甲基)-邻甲苯胺的生产可能涉及使用连续流动反应器来优化反应条件并提高产率。使用催化剂和先进的提纯技术,如重结晶和色谱,可以进一步提高最终产品的效率和纯度。
化学反应分析
反应类型
5-((4-氨基环己基)甲基)-邻甲苯胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌衍生物。
还原: 还原反应可以将该化合物转化为相应的胺衍生物。
取代: 芳香环可以进行亲电取代反应,例如硝化和卤化。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用还原剂,例如氢化铝锂和硼氢化钠。
取代: 通常使用亲电试剂,例如硝化用的硝酸和卤化用的卤素。
主要形成的产物
氧化: 醌衍生物。
还原: 胺衍生物。
取代: 硝基和卤代衍生物。
科学研究应用
5-((4-氨基环己基)甲基)-邻甲苯胺在科学研究中具有广泛的应用,包括:
化学: 用作合成复杂有机分子的构建块。
生物学: 作为生物化学探针研究酶相互作用和细胞途径的潜力。
医学: 探索其潜在的治疗特性,包括其作为药物开发前体的作用。
工业: 用于生产具有特定功能特性的特种化学品和材料。
作用机制
5-((4-氨基环己基)甲基)-邻甲苯胺的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以通过与这些靶标的活性位点结合或改变其构象来调节这些靶标的活性。这种相互作用可以触发下游信号通路,从而导致各种生物学效应。
相似化合物的比较
类似化合物
- 4-((4-氨基环己基)甲基)-邻甲苯胺
- 5-((4-氨基环己基)甲基)-间甲苯胺
- 5-((4-氨基环己基)甲基)-对甲苯胺
独特性
5-((4-氨基环己基)甲基)-邻甲苯胺因其芳香环上的特定取代模式而具有独特性,这赋予了其独特的化学和生物学性质。这种独特性使其成为各种科学学科中靶向研究和开发的有价值的化合物。
生物活性
5-((4-Aminocyclohexyl)methyl)-o-toluidine, also known as a derivative of toluene, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
The compound is characterized by the presence of an o-toluidine structure with an aminocyclohexyl group. The general formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions:
- Nucleophilic Substitution : The reaction of o-toluidine with cyclohexylamine derivatives.
- Reduction Reactions : Reduction of nitro groups if present, using agents like lithium aluminum hydride.
- Optimization : Conditions such as temperature and solvent choice can significantly affect yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various bacterial strains, suggesting potential applications in pharmaceuticals.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in breast cancer models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at specific concentrations.
- Cytotoxicity Tests : In vitro assays on human cancer cell lines revealed that the compound induces apoptosis, with IC50 values indicating effective dosage ranges.
The biological activity of this compound can be attributed to its interaction with cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Binding : It has been suggested that it interacts with specific receptors, modulating signaling pathways related to growth and apoptosis.
Comparative Analysis
A comparison with similar compounds highlights its unique properties:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-(2-Aminobenzyl)-N-ethylaniline | Ethyl group instead of cyclohexyl | Antimicrobial, anticancer |
| 4-(2-Aminobenzyl)-N-methylaniline | Methyl group instead of ethyl | Moderate antimicrobial |
| 4-(2-Aminobenzyl)-N-propylaniline | Propyl group instead of ethyl | Limited anticancer activity |
Research Applications
This compound is being explored for various applications:
- Pharmaceutical Development : Its potential as an antimicrobial agent makes it a candidate for new drug formulations.
- Cancer Research : Investigations into its anticancer properties could lead to novel therapies targeting specific types of cancer.
属性
CAS 编号 |
90680-62-9 |
|---|---|
分子式 |
C14H22N2 |
分子量 |
218.34 g/mol |
IUPAC 名称 |
5-[(4-aminocyclohexyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-2-3-12(9-14(10)16)8-11-4-6-13(15)7-5-11/h2-3,9,11,13H,4-8,15-16H2,1H3 |
InChI 键 |
JXKCXZZWQAMWAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC2CCC(CC2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















